molecular formula C9H14N2 B3218219 (R)-2-Methyl-1-pyridin-3-yl-propylamine CAS No. 1187932-85-9

(R)-2-Methyl-1-pyridin-3-yl-propylamine

Cat. No.: B3218219
CAS No.: 1187932-85-9
M. Wt: 150.22 g/mol
InChI Key: KOFGVEKRYFDMED-SECBINFHSA-N
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Description

®-2-Methyl-1-pyridin-3-yl-propylamine is a chiral amine compound with a pyridine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a pyridine ring substituted with a methyl group and a propylamine chain, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-pyridin-3-yl-propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and ®-2-methylpropylamine.

    Reductive Amination: The key step involves the reductive amination of 3-pyridinecarboxaldehyde with ®-2-methylpropylamine. This reaction is usually carried out in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-1-pyridin-3-yl-propylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-pyridin-3-yl-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, base catalysts.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

®-2-Methyl-1-pyridin-3-yl-propylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of amine compounds with biological receptors.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-pyridin-3-yl-propylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s amine group can form hydrogen bonds and electrostatic interactions with receptor sites, modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-1-pyridin-3-yl-propylamine: The enantiomer of the compound, differing in its stereochemistry.

    2-Methyl-1-pyridin-3-yl-ethylamine: A structurally similar compound with an ethylamine chain instead of a propylamine chain.

    3-Pyridylmethylamine: A simpler analogue with a methylamine group attached to the pyridine ring.

Uniqueness

®-2-Methyl-1-pyridin-3-yl-propylamine is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other analogues. Its structure allows for selective interactions with biological targets, making it valuable in medicinal chemistry research.

Properties

IUPAC Name

(1R)-2-methyl-1-pyridin-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFGVEKRYFDMED-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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